Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate
Description
Properties
IUPAC Name |
tert-butyl 5-(dimethylamino)-4-hydroxypentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)7-6-9(13)8-12(4)5/h9,13H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEMFMPBESXKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(dimethylamino)-4-hydroxypentanoate typically involves the esterification of 5-(dimethylamino)-4-hydroxypentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Tert-butyl 5-(dimethylamino)-4-oxopentanoate.
Reduction: Tert-butyl 5-(dimethylamino)-4-hydroxypentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 5-(dimethylamino)-4-hydroxypentanoate exerts its effects involves interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in enzymatic reactions, while the ester group can undergo hydrolysis to release the active acid form .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-butyl 5-(dimethylamino)-4-hydroxypentanoate with analogs from the provided evidence, focusing on substituent effects, synthesis yields, and physical properties.
Table 1: Key Properties of Tert-Butyl Derivatives
Key Observations:
Hydroxyl vs. Acyl Groups: Hydroxyl-containing analogs (e.g., tert-butyl 5-(1-hydroxypentyl)) exhibit lower crystallinity, existing as liquids, likely due to hydrogen-bond disruption . In contrast, acylated derivatives (e.g., tert-butyl 5-propionyl) form crystalline solids with defined melting points (97–103°C) . The target compound’s hydroxyl and dimethylamino groups may similarly reduce melting points compared to non-polar analogs.
Synthetic Yields: Hydroxyl group introduction via LDA-mediated hydrolysis achieved moderate yields (53–63%) , suggesting comparable challenges for synthesizing the target compound’s 4-hydroxypentanoate backbone.
Reactivity: Dimethylamino groups (as in this compound) enhance solubility in polar solvents and may stabilize intermediates during nucleophilic substitutions. This contrasts with cyano or chloro substituents, which prioritize electrophilic reactivity (e.g., in CDK9 inhibitor synthesis) .
Biological Activity
Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tert-butyl ester, a dimethylamino group, and a hydroxyl group. This combination of functional groups suggests potential biological activities that merit investigation. This article will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 227.37 g/mol. The presence of both a dimethylamino group and a hydroxyl group on the pentanoate backbone enhances its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems:
- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity.
- Enzymatic Reactions : The hydroxyl group may participate in enzymatic reactions, acting as either a substrate or a cofactor.
- Hydrolysis : The ester group can undergo hydrolysis to release the active acid form, which may exhibit distinct biological properties.
Antioxidant Activity
Research has indicated that compounds similar to this compound possess antioxidant properties. For example, studies have shown that related compounds can reduce oxidative stress markers in cellular models, suggesting potential neuroprotective effects against conditions like ischemic stroke .
Neuroprotective Effects
In vitro studies using models of neuronal injury have demonstrated that this compound may mitigate cell apoptosis induced by oxidative stress. This is achieved by modulating pathways involving reactive oxygen species (ROS) and enhancing the expression of neuroprotective factors such as Nrf2 and HO-1 .
Case Study 1: Neuroprotection in Ischemic Models
A study investigated the effects of related compounds on neuronal cells subjected to oxygen-glucose deprivation (OGD). The results indicated that these compounds significantly reduced cell death and oxidative stress markers compared to control groups . This suggests that this compound may hold similar protective properties.
Case Study 2: Antioxidant Activity Assessment
In assays measuring antioxidant capacity, compounds structurally related to this compound exhibited substantial activity in scavenging free radicals. The IC50 values for these compounds were determined using ABTS and FRAP assays, highlighting their potential as therapeutic agents against oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 5-(methylamino)-4-hydroxypentanoate | Methyl instead of dimethyl amino group | Moderate neuroprotective effects |
| Tert-butyl 5-(ethylamino)-4-hydroxypentanoate | Ethyl instead of dimethyl amino group | Reduced antioxidant activity |
| Tert-butyl 5-(dimethylamino)-4-oxopentanoate | Oxo group replacing hydroxyl | Increased reactivity but lower stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 5-(dimethylamino)-4-hydroxypentanoate?
- Methodological Answer : The compound can be synthesized via Boc (tert-butoxycarbonyl) protection strategies. A plausible route involves:
- Step 1 : Introduction of the dimethylamino group via reductive amination or nucleophilic substitution on a hydroxyl-pentanoate precursor.
- Step 2 : Boc protection of the hydroxyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side reactions. For example, Hu et al. achieved >80% yields for analogous dimethylamino-phenol derivatives using controlled nitrosylation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl ester. Avoid prolonged exposure to light, as tertiary amines can undergo photodegradation .
- Handling : Use moisture-free conditions (e.g., glovebox) during synthesis. Safety protocols from analogous tert-butyl esters recommend PPE (gloves, goggles) and ventilation to mitigate inhalation risks .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR resolve the tert-butyl group (δ ~1.4 ppm for 9H) and hydroxyl/dimethylamino protons (exchange broadening may require D₂O shaking) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₂₃NO₃, theoretical MW 217.17).
- IR Spectroscopy : Peaks at ~3450 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (ester C=O) validate functional groups .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Model protonation states of the dimethylamino group (pKa ~8–10) and hydroxyl group (pKa ~12–14). For example, Mugesh et al. used DFT to analyze selenium analogs, highlighting steric effects from tert-butyl groups .
- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack susceptibility at the ester carbonyl .
Q. What strategies optimize yield in multi-step syntheses involving this compound, particularly with competing side reactions?
- Methodological Answer :
- Protection/Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification while suppressing β-elimination, a common side reaction in hydroxyl-containing esters .
- Kinetic Control : Lower reaction temperatures (~0°C) favor selective amination over oxidation, as demonstrated in Hu et al.’s nitrosylation protocols .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., tert-butyl 4-hydroxypentanoate derivatives) .
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., deprotected hydroxyl intermediates) that may skew data .
- Database Alignment : Refer to PubChem or DSSTox for validated spectral libraries, avoiding unreliable commercial sources .
Q. What role do the dimethylamino and hydroxyl groups play in its potential as a pharmaceutical intermediate?
- Methodological Answer :
- Dimethylamino Group : Enhances solubility via protonation at physiological pH and serves as a hydrogen-bond acceptor in drug-receptor interactions.
- Hydroxyl Group : Can be functionalized via phosphorylation or glycosylation for prodrug design. Analogous compounds (e.g., 5-aminolevulinic acid derivatives) show utility in anticancer prodrugs .
- Case Study : Zanubrutinib intermediates use tert-butyl esters for stability during coupling reactions, highlighting this compound’s potential in kinase inhibitor synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
